molecular formula C5H9F2NO B2765030 3-(2,2-Difluoroethoxy)azetidine CAS No. 1342279-77-9

3-(2,2-Difluoroethoxy)azetidine

Cat. No. B2765030
CAS RN: 1342279-77-9
M. Wt: 137.13
InChI Key: RWGJIIAIZBYDAN-UHFFFAOYSA-N
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Description

“3-(2,2-Difluoroethoxy)azetidine” is a chemical compound with the molecular formula C5H10ClF2NO . It is a hydrochloride salt and its molecular weight is 173.59 .


Synthesis Analysis

The synthesis of azetidines, including “3-(2,2-Difluoroethoxy)azetidine”, has been a topic of interest in recent years . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular structure of “3-(2,2-Difluoroethoxy)azetidine” is defined by its molecular formula C5H10ClF2NO . The structure includes a four-membered azetidine ring with a 2,2-difluoroethoxy group attached .


Chemical Reactions Analysis

Azetidines, including “3-(2,2-Difluoroethoxy)azetidine”, exhibit unique reactivity due to the considerable ring strain . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,2-Difluoroethoxy)azetidine” include its molecular weight (173.59), molecular formula (C5H10ClF2NO), and its hydrochloride salt form . More specific properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

The safety and hazards associated with “3-(2,2-Difluoroethoxy)azetidine” are indicated by the GHS07 symbol, with the signal word “Warning”. Hazard statements include H335, H319, and H315 . Precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, and P362 .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines . Azetidines are used in organic synthesis and medicinal chemistry, and their unique reactivity and stability make them an area of ongoing interest .

properties

IUPAC Name

3-(2,2-difluoroethoxy)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)3-9-4-1-8-2-4/h4-5,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGJIIAIZBYDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoroethoxy)azetidine

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